(3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
Description
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Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-9-3-5-11-4-1-2-6-13(11)21)15-19-14(20-23-15)12-10-17-7-8-18-12/h1-2,4,6-8,10H,3,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVWXNBLWTCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone , identified by CAS Number 1235628-32-6 , has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on diverse scientific literature.
- Molecular Formula : C17H14N4OS
- Molecular Weight : 322.39 g/mol
- IUPAC Name : 3,4-dihydroquinolin-1(2H)-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In particular, compounds containing oxadiazole rings have shown promising results in modulating pathways associated with cancer cell proliferation and apoptosis.
The compound is believed to exert its biological effects through several mechanisms:
- PPAR Agonism : Modulation of PPAR pathways is linked to anti-inflammatory and anticancer effects.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence indicates that these compounds can promote apoptosis in tumor cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results showed that certain derivatives led to significant reductions in cell viability at concentrations as low as 10 µM.
Case Study 2: Antibacterial Properties
Another research focused on the antibacterial activity of pyrazine-containing compounds. The findings revealed that specific derivatives exhibited effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with EC50 values ranging from 5 to 20 µg/mL.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study evaluated the antiproliferative effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that compounds similar to (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant potency against these cell lines .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 2.3 - 8.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structural motifs showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .
| Microorganism | MIC Value (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12 - 16 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through various assays measuring the inhibition of pro-inflammatory cytokines in cell cultures. Results indicated that derivatives inhibited cytokine production significantly, suggesting utility in managing inflammatory disorders .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may act as selective antagonists for the M2 acetylcholine receptor subtype, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease . This receptor's modulation could lead to improved cognitive function and memory retention.
Case Study 1: Anticancer Evaluation
In a study published in RSC Advances, researchers synthesized several derivatives based on the dihydroquinoline framework and tested their anticancer activity against various cell lines. The most active derivatives demonstrated low micromolar IC50 values, highlighting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Screening
A comprehensive screening of oxadiazole derivatives against bacterial strains revealed that certain compounds exhibited strong antimicrobial activity with low MIC values, indicating their potential as new antibiotics .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methanone Group
The ketone group in the methanone bridge is susceptible to nucleophilic attack, enabling reactions with amines, hydrazines, or alcohols. For example:
| Reaction Type | Conditions | Reactants | Product | Notes |
|---|---|---|---|---|
| Amine Condensation | Reflux in ethanol, 12–24 hours | Primary/Secondary amines | Substituted amide derivatives | Yields depend on amine bulk |
| Hydrazine Formation | Acidic or neutral aqueous media | Hydrazine hydrate | Hydrazone derivatives | Used for further cyclization |
These reactions are foundational for generating analogs with modified biological activity or solubility profiles.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
The pyrazine-substituted oxadiazole undergoes halogenation or nitration at the C-5 position under controlled conditions:
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group introduction at C-5 | |
| Halogenation | Cl₂ or Br₂ in acetic acid | Halogenation at C-5 |
Ring-Oening Reactions
Under strongly acidic or basic conditions, the oxadiazole ring can cleave:
-
Acidic Hydrolysis : Concentrated HCl (reflux) converts the oxadiazole to a carboxylic acid derivative.
-
Basic Hydrolysis : NaOH/EtOH yields a nitrile and an amide intermediate.
Quinoline Ring Modifications
The 3,4-dihydroquinoline moiety undergoes hydrogenation, oxidation, and alkylation:
Cyclization and Cross-Coupling Reactions
The compound serves as a precursor in metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : The pyrazine ring’s halogenated analogs (e.g., bromopyrazine) react with aryl boronic acids under Pd catalysis to form biaryl systems.
-
Microwave-Assisted Cyclization : Facilitates rapid formation of fused heterocycles (e.g., triazoles) via Cu-catalyzed azide-alkyne cycloaddition .
Reduction of Functional Groups
Key reductions include:
| Target Group | Reagents/Conditions | Product | Use Case |
|---------------------|
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone?
- Methodology : The compound can be synthesized via a multi-step protocol. A common approach involves:
Cyclocondensation : Reacting 3,4-dihydroquinoline with an oxadiazole precursor (e.g., 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-amine) under acidic conditions (e.g., HCl/ethanol) to form the oxadiazole ring .
Acylation : Coupling the intermediate with a ketone or acyl chloride using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Key Considerations : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole and dihydroquinoline moieties. Peaks near δ 2.8–3.2 ppm (methylene protons of dihydroquinoline) and δ 8.5–9.0 ppm (pyrazine protons) are diagnostic .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Supplementary Techniques : IR spectroscopy for detecting C=O stretching (~1650 cm⁻¹) and N-H bending (~3400 cm⁻¹) vibrations .
Q. What structural features influence its stability under experimental conditions?
- Oxadiazole Ring : The 1,2,4-oxadiazol-5-yl group is prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH during storage .
- Dihydroquinoline Moiety : The partially saturated ring enhances solubility in polar aprotic solvents but may oxidize to quinoline under prolonged light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
- Problem : Side products like N-acylated derivatives or ring-opened intermediates often arise during acylation .
- Solutions :
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) as a co-catalyst reduces acylation time and improves regioselectivity .
- Temperature Control : Lowering the reaction temperature to 50°C minimizes thermal decomposition of the oxadiazole ring .
Q. What mechanistic insights explain the reactivity of the oxadiazole-pyrazine core in nucleophilic substitutions?
- Mechanism : The electron-deficient pyrazine ring directs electrophilic attacks to the oxadiazole’s C-5 position. DFT studies suggest that resonance stabilization of the transition state governs regioselectivity .
- Experimental Evidence : Substituent effects (e.g., nitro groups on pyrazine) alter reaction rates, as shown in kinetic studies using UV-Vis spectroscopy .
Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?
- Key Modifications :
- Dihydroquinoline Substitution : Introducing electron-withdrawing groups (e.g., Cl at C-6) enhances binding affinity to serotonin receptors .
- Oxadiazole Derivatives : Replacing pyrazine with pyridine reduces cytotoxicity while maintaining antimicrobial activity .
- Data Sources : Compare IC₅₀ values from enzyme inhibition assays (e.g., COX-2) and molecular docking simulations .
Q. What crystallographic data are available for this compound, and how do they inform conformational analysis?
- Findings : Single-crystal X-ray diffraction reveals a planar oxadiazole ring (torsion angle <5°) and a dihedral angle of 45° between the dihydroquinoline and pyrazine planes .
- Implications : Non-coplanar regions may facilitate π-π stacking in protein binding pockets, as observed in co-crystallization studies with trypsin .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial potency (e.g., Staphylococcus aureus MIC ranging from 8–32 µg/mL) may stem from:
- Assay Variability : Differences in broth microdilution protocols (e.g., inoculum size, incubation time) .
- Compound Purity : HPLC analysis (C18 column, acetonitrile/water gradient) is essential to confirm >95% purity .
- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
